![molecular formula C14H18N4O3S B5605573 3-[2-(diethylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5605573.png)
3-[2-(diethylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide
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Description
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves the condensation of suitable precursors, such as amino compounds with carbon disulfides or isothiocyanates, followed by alkylation and/or cyclization steps to introduce the desired functional groups. For example, derivatives have been synthesized through reactions involving substituted benzyl chlorides and chloroacetic acid, leading to novel compounds with confirmed structures by spectral data and elemental analysis (Kolisnyk et al., 2015).
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidine derivatives has been elucidated through techniques such as X-ray crystallography, which reveals strong stacking interactions between planar molecules in the crystal structure. This interaction is crucial for understanding the compound's stability and reactivity (Tsiveriotis et al., 1995).
Mechanism of Action
Future Directions
The future directions for this compound could involve further investigation into its pharmacological effects, as well as optimization of its synthesis process. Additionally, detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .
properties
IUPAC Name |
3-[2-(diethylamino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S/c1-4-17(5-2)9(19)6-18-7-16-13-10(14(18)21)8(3)11(22-13)12(15)20/h7H,4-6H2,1-3H3,(H2,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSKGYZDFWECQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=NC2=C(C1=O)C(=C(S2)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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